Fmoc-Hph(2-Me)-OH
Description
Contextualization of Non-Canonical Amino Acids in Modern Peptide Science
Canonical amino acids, the 20 genetically encoded building blocks of proteins, form the basis of natural peptides. However, modern peptide science frequently employs non-canonical amino acids (ncAAs) to overcome limitations associated with natural peptides, such as poor metabolic stability, limited bioavailability, and restricted structural diversity nih.govnih.govresearchgate.netnih.gov. ncAAs are amino acids that are not among the 20 standard proteinogenic amino acids nih.gov. They can be natural, often found in non-ribosomal peptides, or synthetic nih.govnih.govmdpi.com.
The incorporation of ncAAs allows for the creation of peptidomimetics and modified peptides with enhanced properties nih.govresearchgate.net. These modifications can influence peptide conformation, increase resistance to enzymatic degradation, improve target specificity, and modulate pharmacokinetic profiles nih.govnih.govmdpi.comresearchgate.net. Examples of structural alterations in ncAAs include modifications to the side chain, the α-carbon, or the peptide backbone nih.govresearchgate.netmdpi.com. The use of ncAAs is a powerful strategy in peptide drug discovery and the development of novel biomaterials nih.govresearchgate.netbohrium.com.
Foundational Principles of the Fmoc Protecting Group in Peptide Synthesis
The Fmoc group is a base-labile amine protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) wikipedia.orgwikipedia.org. Its popularity stems from its stability under acidic conditions, which allows for the use of acid-labile protecting groups for amino acid side chains and the resin linkage in SPPS wikipedia.orgbiosynth.comamericanpeptidesociety.orgoup.com. This orthogonality between the Nα-protecting group (Fmoc) and side-chain/resin protecting groups (often tert-butyl-based) is a foundational principle of the Fmoc/tBu SPPS strategy wikipedia.orgbiosynth.comamericanpeptidesociety.org.
The Fmoc group is typically removed using a weak base, such as piperidine (B6355638), in a solvent like dimethylformamide (DMF) wikipedia.orgwikipedia.orgamericanpeptidesociety.org. This deprotection step liberates the free N-terminus of the peptide chain, allowing for the coupling of the next protected amino acid wikipedia.orgoup.com. A key advantage of Fmoc deprotection is the formation of a chromophoric byproduct, dibenzofulvene, which can be monitored by UV absorbance, facilitating the automation and monitoring of peptide synthesis wikipedia.orgwikipedia.org. The mild deprotection conditions of the Fmoc strategy are compatible with a wide range of sensitive functional groups and post-translational modifications, making it the method of choice for synthesizing complex and modified peptides nih.gov.
Distinctive Features and Significance of Homophenylalanine Derivatives in Peptide Engineering
Homophenylalanine (Hph) is a non-canonical amino acid that is homologous to phenylalanine, featuring an additional methylene (B1212753) group in its side chain (a phenethyl group instead of a benzyl (B1604629) group). This structural difference extends the distance between the chiral α-carbon and the phenyl ring. Homophenylalanine derivatives, such as Fmoc-Hph(2-Me)-OH, are utilized in peptide engineering to introduce specific structural and chemical properties that differ from those conferred by canonical phenylalanine.
The incorporation of homophenylalanine and its derivatives into peptide sequences can influence peptide conformation, hydrophobicity, and interactions with biological targets bohrium.comchemimpex.com. The methyl substitution at the 2-position of the phenyl ring in this compound further modifies the electronic and steric environment of the side chain, potentially impacting peptide folding, stability, and binding affinity. Such modified aromatic amino acids are valuable tools for probing structure-activity relationships and designing peptides with enhanced pharmacological properties nih.govchemimpex.com. Research involving homophenylalanine-containing peptides has explored their self-assembly properties and potential in forming supramolecular structures like hydrogels, highlighting their utility in materials science and drug delivery systems bohrium.comresearchgate.net. This compound, with its Fmoc protection and modified homophenylalanine structure, serves as a ready-to-use building block for incorporating this specific non-canonical residue into synthetic peptides cusabio.commybiosource.com.
Data Table: Properties of this compound
| Property | Value | Source |
| PubChem CID | 72208738 | nih.gov |
| Molecular Formula | C₂₆H₂₅NO₄ | nih.gov |
| Molecular Weight | 415.5 g/mol | nih.gov |
| XLogP3 (Predicted) | 5.4 | nih.gov |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid | nih.gov |
| CAS Number | 1260612-11-0 | cusabio.com |
| Appearance (Typical) | Lyophilized powder | cusabio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBDZBLYYOZAW-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Hph 2 Me Oh and Analogous N Methylated Amino Acids
General Strategies for Fmoc Protection and Orthogonal Deprotection in Amino Acid Derivatization
The Fmoc group is a widely used base-labile amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under acidic and hydrolytic conditions and its facile removal by weak bases wikipedia.orgaltabioscience.com. This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a key advantage total-synthesis.comwikipedia.org. Fmoc protection is commonly achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions total-synthesis.comwikipedia.org.
Chemical Kinetics and Thermodynamics of Fmoc Deprotection Reactions
Fmoc deprotection proceeds via a base-induced β-elimination mechanism altabioscience.comnih.gov. The base abstracts the acidic proton at the 9-position of the fluorene (B118485) ring system, leading to the release of carbon dioxide and the formation of a highly reactive intermediate, dibenzofulvene altabioscience.comnih.gov. This dibenzofulvene byproduct is then typically scavenged by an excess of the base, often a secondary amine, to form a stable adduct that is removed during washing steps altabioscience.comnih.gov.
The kinetics of Fmoc removal are influenced by the nature of the base, the solvent, and the temperature altabioscience.comchempep.com. Secondary amines, such as piperidine (B6355638), are commonly preferred due to their nucleophilicity, which facilitates the scavenging of dibenzofulvene altabioscience.commdpi.com. While tertiary amines can effect deprotection, the reaction is generally slower altabioscience.com. Polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are favored for their ability to enhance reaction rates altabioscience.comchempep.commdpi.com. Studies comparing different secondary amines like piperidine, 4-methylpiperidine, and piperazine (B1678402) have shown variations in deprotection kinetics and efficiency, although often yielding similar final product purity researchgate.netcsic.esmdpi.com. For instance, deprotection kinetics studies using Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH as model amino acids have been conducted to assess the performance of different deprotection reagents researchgate.netnih.gov.
Thermal cleavage of the Fmoc group under base-free conditions has also been reported, occurring at elevated temperatures (e.g., 120 °C in DMSO) via an E1cB mechanism chimia.ch. This method offers an alternative for base-sensitive substrates.
Selection and Optimization of Base-Labile Fmoc Cleavage Reagents
The selection of the base for Fmoc cleavage is crucial for efficient deprotection and minimization of side reactions. Piperidine (typically 20% in DMF) is the most widely used reagent wikipedia.orgaltabioscience.commdpi.com. However, its use can lead to the formation of problematic byproducts, such as diketopiperazines, especially with certain peptide sequences or when the liberated amine is not rapidly acylated nih.govacs.org.
Alternative bases have been explored to mitigate these issues. 4-Methylpiperidine has shown comparable kinetic parameters to piperidine for Fmoc removal and can be superior in terms of desired product yields in some cases researchgate.netcsic.es. Piperazine, often used at lower concentrations due to solubility, is another alternative mdpi.com. Mixtures of bases, such as DBU and piperazine in NMP, have been investigated to enhance kinetics and suppress diketopiperazine formation nih.gov.
Optimization of deprotection conditions often involves adjusting the base concentration, reaction time, and solvent to achieve complete Fmoc removal while minimizing side reactions like aspartimide formation or epimerization researchgate.netchempep.commdpi.com. The progress of Fmoc removal can be conveniently monitored by UV spectroscopy due to the strong absorbance of the Fmoc group and the dibenzofulvene byproduct wikipedia.orgaltabioscience.com.
Specialized Techniques for N-Methylation of Alpha-Amino Acids
Introducing a methyl group onto the alpha-amino nitrogen of an amino acid, as in Fmoc-Hph(2-Me)-OH, requires specialized synthetic methodologies. N-methylated amino acids are important building blocks for synthesizing peptides with altered conformational properties, increased resistance to proteolysis, and improved membrane permeability acs.orgacs.orgnih.govmdpi.comresearchgate.net.
Comparative Analysis of Solution-Phase N-Methylation Routes
Various solution-phase methods exist for the synthesis of N-methylated amino acids. Direct N-methylation of Nα-protected amino acids or amino esters is a common approach acs.org. Another strategy involves the formation and reduction of 5-oxazolidinones acs.org. Other methods include reductive amination, Mitsunobu reactions, and sequences involving Diels-Alder and retro-Diels-Alder reactions acs.org.
One efficient solution-phase procedure involves the protection and activation of the amino function of amino acid methyl esters with an o-nitrobenzenesulfonyl (o-NBS) group, followed by N-methylation using a base like DBU and dimethyl sulfate (B86663) acs.org. The o-NBS group is then removed. This method can provide Nα-methyl-Nα-o-NBS-amino acid methyl esters in high yields without extensive purification acs.org. Subsequent ester cleavage can be achieved using methods like Sɴ2-type saponification with lithium iodide to avoid racemization, which can be a concern with N-methylated amino acids under basic hydrolysis conditions researchgate.netacs.org.
Solution-phase techniques can be advantageous for preparing larger quantities of N-methylated amino acids and allow for careful control of reaction conditions scielo.org.mx. However, they may involve multiple steps and purifications.
Advances in Solid-Phase N-Methylation Protocols (e.g., Biron-Kessler Method)
Solid-phase N-methylation offers advantages in terms of purification and amenability to automated synthesis nih.govacs.org. One of the most effective methods for N-methylation on solid support is the Biron-Kessler method nih.govmdpi.comnih.gov. This procedure is based on earlier work by Fukuyama and Miller and Scanlan nih.govmdpi.com.
The Biron-Kessler method typically involves a three-step sequence performed on the resin-bound amino acid or peptide nih.govacs.orgresearchgate.net. After Fmoc deprotection, the free alpha-amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) nih.govmdpi.comacs.org. The electron-withdrawing nature of the o-NBS group acidifies the remaining N-H proton, making it susceptible to deprotonation by a strong base, such as DBU nih.govnih.govacs.org. Subsequent alkylation with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the N-methylated sulfonamide nih.govmdpi.comnih.gov. Finally, the o-NBS group is removed using a nucleophile, often thiophenol in the presence of a base like DBU, to liberate the N-methylated amine acs.orgnih.gov.
The Biron-Kessler method has been optimized to reduce reaction times and improve efficiency nih.govacs.org. It is generally compatible with Fmoc/tBu SPPS strategies and various amino acid side chains, although compatibility with certain nucleophilic side chains like methionine and arginine(Pbf) has been a subject of investigation google.comacs.org.
Role of Temporary Carboxylic Acid Protecting Groups (e.g., 2-Chlorotrityl Chloride Resin) in N-Methylation
In solid-phase synthesis of N-methylated amino acids not incorporated into a growing peptide chain (i.e., preparing the Fmoc-N-Me-AA-OH building block), temporary protection of the carboxylic acid group is essential to prevent side reactions and allow for subsequent cleavage from the support to yield the free acid. The 2-chlorotrityl chloride (2-CTC) resin is widely used for this purpose acs.orgnih.govmdpi.comresearchgate.netresearchgate.net.
The 2-CTC resin serves as a temporary protecting group for the carboxylic acid function of the amino acid nih.govmdpi.comresearchgate.netresearchgate.net. The amino acid is attached to the resin via its carboxylic acid group under mild conditions, often using a base like DIPEA acs.orgpeptide.com. This attachment is relatively acid-labile, allowing for mild cleavage conditions (e.g., dilute TFA) to release the protected amino acid from the resin at the end of the synthesis sigmaaldrich.com.
When synthesizing Fmoc-N-Me-AA-OH using a solid-phase approach like a modified Biron-Kessler method, the starting material, an Fmoc-amino acid, is typically loaded onto the 2-CTC resin through its carboxylic acid nih.govmdpi.comresearchgate.net. The Fmoc group is then removed, the N-methylation sequence (sulfonylation, methylation, desulfonylation) is performed on the resin-bound amino acid, and finally, the Fmoc group is re-introduced. The N-methylated, Fmoc-protected amino acid is then cleaved from the 2-CTC resin under mild acidic conditions, yielding the desired Fmoc-N-Me-AA-OH product acs.orgnih.govmdpi.comresearchgate.net. The use of 2-CTC resin allows for the synthesis of N-methylated amino acids with a free carboxylic acid, which are directly usable as building blocks in subsequent peptide synthesis acs.orgacs.org. The mild cleavage conditions from 2-CTC resin are crucial for minimizing racemization of the chiral alpha-carbon, which can be a significant issue with N-methylated amino acids researchgate.net.
Efficacy and Selectivity of Alkylation Reagents (e.g., Dimethyl Sulfate, Methyl Iodide) in N-Methylation
N-methylation of amino acids and peptides is a common modification, and various alkylating agents can be employed. Dimethyl sulfate (DMS) and methyl iodide (MeI) are frequently used reagents for this purpose. However, their efficacy and selectivity can vary depending on the substrate and reaction conditions.
Studies comparing methylating agents, including dimethyl sulfate and methyl iodide, have assessed their efficiency based on metrics like atom economy and mass index for reactions such as the N-methylation of aniline. researchgate.netrsc.org These reagents are known to be potent methylating agents, but their use requires careful consideration due to their hazardous nature. nih.govunits.it
In the context of amino acids and peptides, the N-methylation reaction using alkyl halides like methyl iodide often involves a base to facilitate the reaction. chemrxiv.orgscielo.org.mx However, achieving selective mono-N-methylation can be challenging, as these reagents can lead to mixtures of mono- and bis-N-methylated products, and potentially quaternized ammonium (B1175870) salts, particularly with primary amines. researchgate.net While dimethyl sulfate and methyl iodide are effective for N-methylation, their application needs optimization to control the degree of methylation and minimize unwanted side reactions. units.it
On-Resin N-Methylation Approaches and Their Synthetic Advantages
On-resin N-methylation is a valuable strategy in solid-phase peptide synthesis (SPPS) for introducing N-methyl amino acids into peptide sequences. This approach offers several synthetic advantages.
One common on-resin N-methylation method involves the reductive methylation of amino groups on the solid support. nih.gov This can be achieved by treating the peptide-resin with formaldehyde (B43269) and a reducing agent such as sodium cyanoborohydride. nih.gov Another strategy involves activating the secondary amine formed after Fmoc deprotection, often using an o-nitrobenzenesulfonyl (o-NBS) group, followed by alkylation and subsequent removal of the sulfonyl group. acs.orgresearchgate.net
A notable advantage of on-resin N-methylation is the potential for facile purification of the final peptide product. nih.gov By performing the methylation while the peptide is still attached to the resin, excess reagents and byproducts can be easily washed away. nih.gov This contrasts with solution-phase methylation, where purification of N-methylated amino acids or peptides can be more challenging. On-resin methods can also be particularly useful for incorporating N-methyl groups into sequences that might be difficult to synthesize using pre-methylated amino acid building blocks, especially in the synthesis of long or sterically hindered peptides. nih.govrsc.org The use of specific resins, such as 2-CTC resin, has been explored for on-resin methylation, offering potential advantages like reusability. mdpi.com
Fmoc Hph 2 Me Oh As a Strategic Building Block in Advanced Peptide and Peptidomimetic Construction
Integration into Solid-Phase Peptide Synthesis (SPPS) Schemes
Solid-Phase Peptide Synthesis (SPPS) remains the dominant methodology for peptide construction due to its efficiency and amenability to automation. beilstein-journals.org The incorporation of non-standard residues like Fmoc-Hph(2-Me)-OH into established SPPS protocols is critical for its utility.
The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS. peptide.com This methodology relies on the use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups, typically tBu-based, for the permanent protection of reactive amino acid side chains. peptide.comaltabioscience.com
This compound is fully compatible with this scheme. Its core features ensure seamless integration:
Nα-Fmoc Protection: The Fmoc group is efficiently cleaved under standard basic conditions, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to reveal the free amine for the subsequent coupling step. peptide.com
Unprotected Side Chain: The Hph(2-Me) side chain is chemically inert and does not require its own protecting group.
Orthogonality: The stability of the compound's backbone and side chain to the mild basic conditions used for Fmoc removal is complete. Conversely, it is stable during the coupling steps and only exposed to the final strong acid cleavage (e.g., with trifluoroacetic acid, TFA) that removes side-chain protecting groups from other residues and cleaves the peptide from the resin support. This adherence to the principle of orthogonality is essential for preventing unwanted side reactions and ensuring the synthesis of the target peptide sequence with high fidelity. peptide.com
The synthesis of certain peptide sequences, often termed "difficult sequences," is hampered by poor reaction kinetics and low yields. This is frequently caused by the aggregation of growing peptide chains on the solid support, which physically blocks reactive sites and hinders reagent diffusion. Aggregation is driven by the formation of strong intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. chemrxiv.org
The incorporation of this compound serves as a powerful strategy to mitigate these issues. The bulky and sterically demanding nature of the Hph(2-Me) side chain acts as a "structure breaker." The ortho-methyl group on the phenyl ring prevents the close packing of peptide backbones, disrupting the formation of the intermolecular hydrogen bond networks responsible for aggregation. peptide.com While the steric bulk of the amino acid itself can sometimes lead to slightly slower coupling kinetics compared to smaller residues like alanine (B10760859) or glycine, this is often a favorable trade-off for the significant improvement in the synthesis of otherwise intractable peptides. chempep.com By maintaining chain solvation and accessibility, this compound helps to prevent the dramatic drop in coupling and deprotection efficiency characteristic of difficult sequences.
| Strategy for Mitigating Difficult Sequences | Mechanism of Action | Applicability of this compound |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding networks through salt effects. | Complementary; can be used in conjunction. |
| Elevated Temperature/Microwave | Provides energy to break up aggregates and increase reaction kinetics. | Complementary; can be used in conjunction. |
| Specialized Solvents (e.g., NMP, DMSO) | Improve solvation of the growing peptide chain. | Complementary; the residue's effect is enhanced by good solvation. |
| Pseudoproline Dipeptides | Introduce a "kink" in the backbone to disrupt β-sheet formation. | Alternative; used at Ser, Thr, or Cys residues. |
| Backbone Protection (e.g., Hmb, Dmb) | Temporarily modify backbone amides to block hydrogen bonding. | Alternative; provides a similar aggregation-disrupting effect. peptide.com |
| Incorporation of Bulky/N-alkyl Amino Acids | Sterically disrupt interchain packing and hydrogen bonding. | Primary Mechanism ; this compound is a prime example of this strategy. |
Application in Solution-Phase Peptide Synthesis (LPPS)
While less common for long peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or peptide fragments. In LPPS, all reactants are dissolved in an appropriate organic solvent. nih.gov The incorporation of this compound into LPPS schemes follows standard coupling protocols, where the carboxylic acid is activated using reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HBTU in the presence of a tertiary base like DIPEA (N,N-Diisopropylethylamine). nih.gov
Influence on Peptide Conformation and Secondary Structural Elements
Beyond its role in facilitating synthesis, the true strategic value of the Hph(2-Me) residue lies in its profound influence on the final structure of the peptide. By introducing conformational constraints, it allows for the rational design of peptides with predefined secondary structures.
The formation of stable secondary structures, such as α-helices, in short peptides is often entropically unfavorable in solution. nih.gov Non-proteinogenic amino acids with restricted conformational freedom are widely used to nucleate or stabilize such structures. nih.gov The Hph(2-Me) residue is an excellent candidate for promoting helical conformations. Its significant steric bulk restricts the possible values of the Ramachandran dihedral angles (φ, ψ) of the peptide backbone to a narrow range that is highly compatible with those of an α-helix. youtube.com
This structure-inducing property makes this compound a key building block in the field of foldamer design. nih.gov Foldamers are unnatural oligomers that adopt well-defined, predictable secondary structures akin to those of proteins. wisc.edunih.gov By strategically placing Hph(2-Me) residues within a sequence, for example at positions i and i+4 or i+7, it is possible to enforce a helical turn and create highly stable, rigid helical structures that would otherwise be inaccessible with standard proteinogenic amino acids. nih.gov
| Type of Non-Proteinogenic Amino Acid | Common Structural Influence | Example(s) |
| α,α-Disubstituted (e.g., Aib) | Promotes helical (3₁₀- or α-) or turn structures | α-Aminoisobutyric acid |
| β-Amino Acids | Forms novel helical structures (e.g., 12-, 14-helices) nih.gov | β-Homophenylalanine |
| N-Alkyl Amino Acids (e.g., Sarcosine) | Disrupts β-sheets; can favor specific turn types | N-methylglycine |
| Cyclic Amino Acids (e.g., ACPC) | Induces turns and constrains backbone torsion angles | Aminocyclopentane carboxylic acid |
| Bulky Aromatic (e.g., Hph(2-Me)) | Restricts backbone rotation; promotes helical conformations nih.gov | Homophenylalanine(2-methyl) |
The aggregation of final peptide products is a major obstacle in the development of peptide-based therapeutics, leading to loss of activity, difficult purification, and potential immunogenicity. researchgate.net This aggregation is often driven by the formation of intermolecular β-sheets, particularly in hydrophobic sequences. mdpi.com
The same steric properties of the Hph(2-Me) residue that prevent on-resin aggregation during SPPS are highly effective at preventing aggregation of the purified peptide in solution. By disrupting the ordered packing required for β-sheet formation, the incorporation of Hph(2-Me) can significantly enhance the solubility and stability of the final peptide product. This makes it a valuable component in the design of peptides intended for therapeutic use, where long-term stability in formulation is a critical requirement.
Incorporation into Peptides for Post-Translational Modification Mimicry
The study of post-translational modifications (PTMs) is fundamental to understanding the regulation of protein function, signaling pathways, and cellular processes. nih.gov PTMs, such as methylation, phosphorylation, and acetylation, expand the chemical diversity of the 20 proteogenic amino acids, allowing for dynamic control over protein structure and interactions. nih.govcreative-proteomics.com A powerful strategy in chemical biology to investigate the specific consequences of a PTM is the incorporation of synthetic, non-canonical amino acids that act as mimics of the modified state. This compound, or N-(9-Fluorenylmethoxycarbonyl)-2-methyl-L-homophenylalanine, serves as a valuable building block in Fmoc solid-phase peptide synthesis (SPPS) for this purpose. nih.gov Its unique structure allows researchers to create peptides and peptidomimetics that replicate the steric and electronic features of certain PTMs.
The strategic incorporation of a methyl group onto the aromatic ring of the homophenylalanine side chain provides a subtle yet impactful structural alteration. This modification can mimic the effects of naturally occurring methylation on residues like lysine (B10760008) and arginine, which is a crucial PTM involved in epigenetic regulation and signal transduction. wikipedia.org While methylation in vivo typically occurs on nitrogen-containing side chains, the introduction of a methyl group on a carbon-based scaffold like homophenylalanine can replicate the functional consequences, such as modulating protein-protein interactions or influencing conformational stability. wikipedia.orgnih.gov
The primary ways in which the 2-methyl-homophenylalanine side chain can mimic PTMs include:
Steric Influence: The methyl group adds steric bulk to the amino acid side chain. This can either disrupt or enhance protein-protein interactions, mimicking how PTMs can act as molecular switches to control complex formation. For example, arginine methylation is known to inhibit or promote binding to certain protein domains. wikipedia.org
Hydrophobicity and Packing: The addition of a methyl group increases the hydrophobicity of the side chain. When incorporated into the hydrophobic core of a peptide or protein, this can influence folding, stability, and internal packing dynamics. nih.gov
Conformational Restriction: The presence of the methyl group at the ortho position of the phenyl ring can restrict the rotational freedom (χ2 dihedral angle) of the side chain, locking it into a specific orientation. nih.gov This can be used to mimic the conformational effects of a PTM and study its impact on biological activity.
The use of this compound allows for the precise, site-specific introduction of these features into a synthetic peptide sequence, providing researchers with a powerful tool to dissect the functional role of modifications that add hydrophobic and steric bulk to a protein scaffold.
Research Findings on PTM Mimicry using Modified Phenylalanine Analogs
The table below summarizes the principles and findings from research on using methylated phenylalanine derivatives to probe protein structure, which underpins the strategy of using this compound as a PTM mimic.
| Feature | Native Phenylalanine Side Chain | Methylated Phenylalanine Side Chain (e.g., 2-Me-Hph) | Mimicked PTM Characteristic | Research Implication |
| Structure | Unsubstituted benzyl (B1604629) group | Benzyl group with a methyl substituent | Addition of a small, hydrophobic functional group (e.g., methylation) | Allows for precise control over side chain volume and shape. |
| Symmetry | Rotationally symmetric | Asymmetric due to the methyl group | Introduction of a unique recognition feature | Breaks degeneracy in spectroscopic signals (NMR), enabling detailed structural analysis. nih.gov |
| Hydrophobicity | High | Increased | Alteration of local polarity and non-polar interactions | Can enhance or modify binding within hydrophobic pockets and affect protein core packing. nih.gov |
| Conformational Dynamics | Free rotation around the χ2 dihedral angle | Rotation may be sterically hindered | PTM-induced conformational constraint | Stabilizes specific rotamers, allowing for the study of conformation-dependent functions. nih.gov |
| Protein Interactions | Governed by the aromatic ring and hydrophobicity | Modulated by the additional steric bulk and hydrophobicity of the methyl group | PTMs often regulate protein-protein interactions by altering binding interfaces. wikipedia.org | Can be used to probe or engineer binding affinity and specificity with partner proteins. |
Research Applications of Fmoc Hph 2 Me Oh in Peptidomimetic Design and Bioactive Agent Development
Design of Proteolytically Stabilized Peptide Analogs
A primary obstacle in the development of peptide therapeutics is their rapid degradation by endogenous proteases. The amide bonds of the peptide backbone are susceptible to enzymatic cleavage, leading to a short in vivo half-life and diminished therapeutic efficacy. N-methylation of the peptide backbone, facilitated by the incorporation of building blocks like Fmoc-Hph(2-Me)-OH, is a well-established strategy to overcome this limitation.
The presence of a methyl group on the nitrogen atom of the amide bond introduces steric hindrance, which can effectively shield the bond from the active site of proteolytic enzymes. This modification prevents or significantly reduces the rate of enzymatic hydrolysis, thereby enhancing the metabolic stability of the peptide. Research has shown that N-methylation can dramatically increase the half-life of peptides in biological fluids.
Table 1: Impact of N-Methylation on Proteolytic Stability
| Peptide Modification | Susceptibility to Proteolysis | Rationale |
| Unmodified Peptide | High | Amide bonds are readily accessible to proteases. |
| N-Methylated Peptide | Low to Very Low | Steric hindrance from the N-methyl group blocks protease access to the amide bond. |
Strategies for Enhancing Peptide Bioavailability and Cell Permeability via N-Methylation
Poor membrane permeability is another significant challenge for peptide-based drugs, limiting their oral bioavailability and ability to reach intracellular targets. N-methylation can positively influence a peptide's conformational landscape, favoring conformations that are more amenable to passive diffusion across cell membranes.
By restricting the conformational flexibility of the peptide backbone, N-methylation can reduce the energetic penalty associated with the transition from an aqueous to a lipophilic environment. Specifically, it can promote the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the nonpolar lipid bilayer of the cell membrane. This "chameleonic" behavior allows the peptide to present a more hydrophobic surface, facilitating its passage through the membrane.
Furthermore, the introduction of N-methyl groups can disrupt intermolecular hydrogen bonding networks that may lead to peptide aggregation, a phenomenon that can also hinder bioavailability. The use of this compound in peptide synthesis provides a precise tool for chemists to modulate these properties.
Table 2: Effects of N-Methylation on Peptide Physicochemical Properties and Permeability
| Property | Unmodified Peptide | N-Methylated Peptide | Implication for Bioavailability |
| Conformational Flexibility | High | Reduced | Favors membrane-permeable conformations. |
| Intramolecular H-bonding | Less favored | More favored | Shields polar groups in lipid environments. |
| Lipophilicity | Lower | Generally Higher | Enhances partitioning into cell membranes. |
| Cell Permeability | Low | Potentially Enhanced | Improved ability to cross biological barriers. |
Development of Peptidomimetics for Modulating Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes and represent a vast class of potential therapeutic targets. However, the large and often shallow interfaces of PPIs make them challenging to target with small molecules. Peptides, due to their larger size and ability to mimic secondary structural motifs of proteins, are promising candidates for PPI modulation.
The incorporation of N-methylated amino acids like N-methyl-homophenylalanine is a key strategy in the design of potent and specific PPI inhibitors. N-methylation can pre-organize the peptide into a bioactive conformation that more closely mimics the binding epitope of one of the protein partners. This conformational constraint can lead to a significant increase in binding affinity and selectivity.
Moreover, the enhanced proteolytic stability and cell permeability conferred by N-methylation are crucial for developing effective in vivo PPI modulators. By using this compound, researchers can systematically probe the structure-activity relationship of peptide-based PPI inhibitors, optimizing their potency and druglike properties. For instance, the N-methyl-homophenylalanine residue in the natural product antillatoxin B, a potent sodium channel activator, highlights the role of this modification in bioactive peptides.
Utility in the Generation of Peptide Libraries for High-Throughput Screening
The discovery of novel bioactive peptides often relies on the screening of large and diverse peptide libraries. This compound is a valuable tool for constructing such libraries, enabling the introduction of N-methylated residues at specific positions within the peptide sequence.
The inclusion of N-methylated amino acids in peptide libraries significantly expands the accessible chemical space, leading to the identification of peptides with improved properties. These libraries can be screened for a wide range of biological activities, from enzyme inhibition to receptor antagonism.
High-throughput screening of N-methylated peptide libraries can yield lead compounds with inherent advantages in terms of stability and permeability. This approach accelerates the drug discovery process by identifying candidates that are already partially optimized for in vivo applications. The systematic N-methylation scanning of a peptide sequence can also provide valuable insights into the role of specific backbone conformations in biological recognition.
Stereochemical Integrity and Chirality in Fmoc Hph 2 Me Oh Synthesis and Application
Significance of Diastereomeric and Enantiomeric Purity in Functional Biomolecules
The stereochemical purity of amino acids, including modified ones like Hph(2-Me), is critical for the biological activity and structural integrity of peptides and proteins. Proteins are typically composed solely of L-amino acids (with the exception of achiral glycine), and this homochirality is essential for proper folding and normal cellular function researchgate.netnih.gov. The presence of even small amounts of D-amino acid enantiomers in synthetic peptides can significantly impact their biological activity, efficacy, and stability nih.govdntb.gov.uaresearchgate.net. D-amino acids can alter peptide conformation, affect binding to receptors, and influence proteolytic stability. nih.gov For therapeutic peptides, regulatory agencies emphasize the importance of determining enantiomeric purity as a critical quality attribute nih.govdntb.gov.uaresearchgate.net. Diastereomeric purity is also crucial, particularly when dealing with peptides containing multiple chiral centers or modified amino acids that can introduce additional stereoisomers. While Fmoc-Hph(2-Me)-OH itself has only one primary chiral center at the alpha carbon, its incorporation into a peptide chain with other chiral amino acids can lead to the formation of various diastereomers if the stereochemistry of the incorporated Hph(2-Me) is not controlled.
Investigation of Racemization Pathways during Fmoc Coupling and Deprotection
Racemization, the conversion of a chiral center into a mixture of its enantiomers, is a significant side reaction in peptide synthesis, particularly under basic conditions used in Fmoc chemistry nih.govdntb.gov.uamdpi.comdntb.gov.ua. The α-carbon of amino acids is particularly susceptible to racemization due to the acidity of the α-proton, which can be abstracted by a base, leading to an enol or azlactone intermediate that can rapidly epimerize mdpi.comdntb.gov.ua.
In Fmoc-based solid-phase peptide synthesis (SPPS), racemization can occur during both the coupling step, where the activated Fmoc-amino acid is coupled to the growing peptide chain, and the deprotection step, where the Fmoc group is removed by a base, typically piperidine (B6355638) mdpi.compeptide.comembrapa.br.
The Fmoc deprotection step involves the use of a base, commonly piperidine, to cleave the Fmoc group via a β-elimination mechanism, generating a free amine and dibenzofulvene mdpi.compeptide.comembrapa.br. While the deprotection itself does not directly involve the α-carbon proton, the basic conditions and the presence of the deprotected amino group in the peptide chain can potentially promote racemization of the C-terminal amino acid residue, especially if the coupling of the next amino acid is slow mdpi.com. Some studies have investigated the contribution of the Fmoc deprotection step to racemization mdpi.com.
Factors influencing racemization during Fmoc synthesis include the choice of coupling reagent, base, solvent, concentration, temperature, and reaction time chempep.comacs.org. Bulky amino acids and those prone to side reactions like aspartimide formation can also present challenges to maintaining stereochemical integrity mdpi.comacs.orgpeptide.com.
Methodologies for Stereoisomer Analysis and Quantification in Complex Mixtures
Accurate analysis and quantification of stereoisomers are essential for quality control and for understanding racemization pathways. Several analytical techniques are employed for determining the enantiomeric and diastereomeric purity of amino acids and peptides.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely used for stereoisomer separation. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers nih.govresearchgate.netmdpi.comnih.gov. By using a CSP, the L and D enantiomers of an amino acid or peptide can be directly separated and quantified nih.govresearchgate.netmdpi.comnih.gov. The choice of CSP and mobile phase conditions is crucial for achieving adequate resolution, especially for modified or non-proteinogenic amino acids.
Another common approach involves derivatization of the amino acid or peptide with a chiral reagent to form diastereomers, which can then be separated on standard achiral stationary phases mdpi.comacs.orgpeptide.com. Marfey's reagent is a widely used chiral derivatization agent that reacts with amino acids to produce diastereomeric adducts that can be separated and quantified by HPLC mdpi.comacs.orgpeptide.com. This method is reported to have good reproducibility and accuracy for quantitative analysis acs.org. For Fmoc-protected amino acids, the Fmoc group must typically be removed before derivatization with Marfey's reagent peptide.com.
Mass spectrometry (MS) is often coupled with chromatographic techniques (LC-MS) to provide structural information and enhance sensitivity for stereoisomer analysis mdpi.comnih.govacs.orgnih.gov. While MS alone cannot distinguish enantiomers, it can be used to detect and quantify diastereomers acs.orgnih.gov. Advanced MS techniques, such as ion-mobility spectrometry and specific fragmentation methods, are also being explored for peptide isomer analysis nih.gov.
Amino acid analysis (AAA) coupled with chiral separation is a standard method for determining the enantiomeric composition of amino acids within a peptide or protein after hydrolysis mdpi.comcat-online.com. This involves hydrolyzing the peptide (typically under acidic conditions), derivatizing the resulting amino acids, and then separating the enantiomers by chiral gas chromatography (GC) or HPLC mdpi.comcat-online.com. However, acid hydrolysis conditions can themselves induce racemization, requiring careful control and potentially the use of methods like hydrolysis in deuterium (B1214612) or tritium (B154650) environments to account for this mdpi.comcat-online.com.
Data Table Example (Illustrative - specific data for this compound enantiomeric purity would require specific experimental analysis not found in general search results):
| Sample Description | Analytical Method | Observed L-isomer (%) | Observed D-isomer (%) | Notes |
| This compound (Batch 1) | HPLC (Chiral CSP) | >99.5 | <0.5 | Example purity from a well-controlled synthesis |
| This compound (Batch 2) | LC-MS (Marfey's method) | 98.2 | 1.8 | Example showing some level of racemization |
| Peptide containing Hph(2-Me) after synthesis and hydrolysis | GC (Chiral column) | 97.5 | 2.5 | Analysis of Hph(2-Me) residue in peptide |
Advanced Strategies for Maintaining Chiral Fidelity during Multi-Step Synthesis
Maintaining chiral fidelity throughout multi-step synthesis, particularly in the context of peptide synthesis involving modified amino acids like this compound, requires careful optimization of reaction conditions and strategic choices of reagents and methodologies.
In Fmoc-SPPS, minimizing racemization during coupling is a primary concern. The choice of coupling reagent and base is critical chempep.comacs.org. While standard coupling reagents like HBTU or TBTU are widely used, some studies suggest that certain combinations of reagents and bases (e.g., DIPEA) can induce racemization, particularly with sensitive amino acids chempep.com. Additives like HOBt or HOAt are often used to suppress racemization during coupling by forming activated esters that are less prone to epimerization chempep.com. HOAt is reported to be more effective in reducing racemization in some cases chempep.com.
For challenging couplings or amino acids prone to racemization, alternative coupling reagents or protocols may be employed chempep.com. Steric hindrance around the α-carbon, as might be present in this compound due to the ortho-methyl group on the phenyl ring, could necessitate the use of more potent coupling reagents or optimized conditions to ensure efficient coupling with minimal racemization chempep.com.
Strategies to minimize racemization during Fmoc deprotection include optimizing the base concentration and reaction time peptide.comembrapa.br. While piperidine is standard, alternative bases or deprotection protocols might be considered in specific cases, although piperidine is generally effective and also scavenges the reactive dibenzofulvene byproduct mdpi.compeptide.com.
For amino acids known to be highly susceptible to racemization, such as C-terminal amino acids attached to certain linkers or those involved in difficult couplings, alternative anchoring strategies or the use of pre-formed, racemization-free dipeptides or fragments can be employed acs.orgpeptide.comiris-biotech.de. Fragment-based synthesis, where pre-synthesized and purified peptide fragments are coupled, can also help maintain chiral purity by reducing the number of coupling steps involving individual amino acids acs.org.
The use of specialized protecting groups or modified amino acid derivatives can also play a role in preserving chiral integrity. For instance, N-methylation of amino acids, which can enhance peptide properties, requires specific synthetic methods that avoid racemization during the methylation step csic.esnih.gov. While this compound is not N-methylated at the alpha amine, the presence of the methyl group on the phenyl ring highlights the importance of considering the impact of side-chain modifications on stereochemical stability during synthesis.
Enzymatic synthesis methods offer an alternative approach to chemical synthesis and are known for their high stereochemical fidelity, often achieving >98% stereochemical purity nih.govmdpi.com. While less common for routine synthesis of complex peptides, enzymatic methods or chemo-enzymatic approaches could potentially be explored for the incorporation of modified amino acids like Hph(2-Me) where maintaining chiral purity is particularly challenging.
Mechanistic Studies and Management of Undesired Chemical Transformations During Fmoc Hph 2 Me Oh Synthesis
Detailed Reaction Mechanisms Associated with Fmoc Chemistry of Substituted Amino Acids
Fmoc-based synthesis relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is typically removed by treatment with a secondary amine, such as piperidine (B6355638). publish.csiro.au This deprotection proceeds via an E1 elimination mechanism, yielding a free amine, carbon dioxide, and dibenzofulvene. publish.csiro.aupeptide.com The reactive dibenzofulvene is usually scavenged by the excess base. peptide.com
However, the presence of reactive functional groups in the amino acid side chains and the conditions used for coupling and deprotection can lead to various side reactions. For substituted amino acids, these reactions can be influenced by the nature and position of the substituent. Common side reactions encountered in Fmoc chemistry that are relevant to substituted amino acids include aspartimide formation, alkylation side reactions, and racemization. peptide.comiris-biotech.de
Aspartimide Formation: This side reaction is particularly relevant for peptides containing aspartic acid residues, but the underlying principle of intramolecular cyclization can potentially apply to other amino acids with appropriately positioned nucleophilic centers and leaving groups. Aspartimide formation involves the intramolecular attack of the amide nitrogen of the amino acid following aspartic acid on the β-carboxyl group of the aspartic acid residue, leading to the formation of a cyclic imide (aspartimide) and release of the β-carboxyl protecting group. iris-biotech.deiris-biotech.deiris-biotech.de This reaction is catalyzed by bases, such as piperidine used during Fmoc deprotection. iris-biotech.deiris-biotech.de The formed aspartimide is prone to epimerization at the α-carbon and can undergo ring opening by nucleophiles (like water or the deprotection base) to yield a mixture of α- and β-peptides, as well as their epimers and base adducts. iris-biotech.deiris-biotech.deiris-biotech.de
Aspartimide formation is known to be strongly sequence-dependent, with Asp-Gly sequences being particularly susceptible. iris-biotech.deiris-biotech.de
| Asp-Xaa Sequence | Relative Sensitivity to Aspartimide Formation |
| Asp-Gly | Highly Sensitive |
| Asp-Asp | Sensitive |
| Asp-Asn | Sensitive |
| Asp-Arg | Sensitive |
| Asp-Thr | Sensitive |
| Asp-Cys | Sensitive |
| Other sequences | Less Sensitive |
Note: This table illustrates the sequence dependence of aspartimide formation based on studies of Asp-containing peptides and is not specific to Fmoc-Hph(2-Me)-OH synthesis. iris-biotech.de
Alkylation Side Reactions and Other Unwanted Adducts: Reactive species generated during synthesis, particularly carbocations formed from the cleavage of acid-labile side-chain protecting groups, can react with nucleophilic centers in the peptide chain or on the resin. peptide.combibliomed.org While less common with the standard acid-labile tert-butyl (tBu) and trityl (Trt) protecting groups used in Fmoc chemistry compared to stronger acidic conditions cdnsciencepub.com, side-chain functionalities like the aromatic ring in phenylalanine derivatives or sulfur atoms in cysteine and methionine can be susceptible to alkylation or other adduct formation. rsc.orgacs.orgthermofisher.com For instance, the indole (B1671886) ring of tryptophan is known to be susceptible to alkylation by carbocations released during cleavage. thermofisher.com
Racemization: Racemization, the conversion of a chiral amino acid into its epimer, is a critical side reaction that can occur during peptide synthesis, particularly during the activation and coupling steps. bachem.commdpi.comrsc.org The mechanism often involves the abstraction of the α-hydrogen, leading to the formation of a planar enolate or oxazolone (B7731731) intermediate, which can then be reprotonated on either face, resulting in a mixture of enantiomers. bachem.comrsc.org Urethane-protected amino acids like Fmoc-amino acids are generally less prone to racemization during activation compared to peptides or amino acids with other N-terminal protection. bachem.com However, racemization can still occur, influenced by the coupling reagent, base, solvent, temperature, and the specific amino acid. bachem.commdpi.comacs.org Amino acids like histidine and cysteine are known to be particularly susceptible to racemization under certain conditions. peptide.comacs.orgresearchgate.net
Proactive and Reactive Approaches to Mitigate Side Reactions
Various strategies have been developed to minimize undesired chemical transformations during Fmoc-based synthesis of substituted amino acids and peptides.
Chemical Strategies for Preventing Aspartimide Formation
Preventing aspartimide formation is crucial for synthesizing peptides containing aspartic acid. Strategies include:
Using Bulky Side-Chain Protecting Groups: Employing sterically demanding protecting groups on the β-carboxyl group of aspartic acid can hinder the intramolecular attack by the amide nitrogen. iris-biotech.deresearchgate.net Examples include β-trialkylmethyl esters. iris-biotech.deresearchgate.net
Backbone Amide Protection: Introducing temporary protecting groups on the backbone amide nitrogen of the amino acid preceding aspartic acid can prevent the cyclization. peptide.comiris-biotech.de 2,4-Dimethoxybenzyl (Dmb) groups have been used for this purpose. peptide.comiris-biotech.de
Adding Acidic Modifiers to Deprotection Solution: The addition of weak organic acids to the piperidine deprotection solution can suppress aspartimide formation. iris-biotech.deresearchgate.netpeptide.comnih.gov
Alternative Deprotection Bases: Using milder bases like morpholine (B109124) or piperazine (B1678402), sometimes with additives like HOBt, can reduce aspartimide formation compared to piperidine. thermofisher.comresearchgate.netresearchgate.net
Novel Protecting Groups: Recently developed protecting groups like the cyanosulfurylide (CSY) group for aspartic acid have shown promise in completely suppressing aspartimide formation. iris-biotech.dersc.orgacs.org
Control of Alkylation Side Reactions and Other Unwanted Adducts
Minimizing alkylation and other adduct formation often involves controlling the generation and reaction of reactive electrophilic species.
Scavengers: The addition of scavengers to the cleavage cocktail is a common reactive approach to quench carbocations and other reactive intermediates released during acidolytic cleavage of side-chain protecting groups and the resin linker. peptide.comcdnsciencepub.com Commonly used scavengers include triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and water. peptide.comcdnsciencepub.com
Optimized Protecting Groups: Choosing side-chain protecting groups that are less prone to generating highly reactive species upon cleavage can proactively reduce alkylation risks. cdnsciencepub.comthermofisher.com For instance, using Boc-protected tryptophan can prevent sulfonyl modification. peptide.comcdnsciencepub.comthermofisher.com
Optimized Cleavage Conditions: Adjusting the concentration of acid, temperature, and reaction time during cleavage can minimize side reactions. cdnsciencepub.comthermofisher.com
Methodological Improvements to Minimize Racemization
Minimizing racemization is critical for maintaining the stereochemical integrity of the synthesized product. Proactive approaches include:
Choosing Appropriate Coupling Reagents and Conditions: The choice of coupling reagent and the reaction conditions (e.g., presence and strength of base, preactivation time, solvent) significantly impact racemization levels. bachem.commdpi.comacs.org Using less basic conditions or hindered bases like collidine can be beneficial for sensitive amino acids. bachem.comacs.orgresearchgate.net
Using Additives: Additives like HOBt, HOAt, or Oxyma Pure can suppress oxazolone formation, a key intermediate in racemization. bachem.commdpi.com
Optimized Deprotection Conditions: While Fmoc deprotection itself is generally not a major source of racemization for standard amino acids, the base used and the reaction time can play a role, particularly for certain sensitive residues like phenylglycine. mdpi.commdpi.comluxembourg-bio.com
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt aggregation and improve coupling efficiency, indirectly reducing the likelihood of racemization in difficult sequences. peptide.comresearchgate.net
Steric and Electronic Influences of the 2-Methyl Group on Reactivity and Selectivity
The presence of a methyl group at the ortho position (position 2) of the phenyl ring in homophenylalanine (Hph) to form this compound introduces both steric and electronic effects that can influence its reactivity and selectivity during synthesis compared to unsubstituted phenylalanine or homophenylalanine.
Electronic Effects: Alkyl groups, such as the methyl group, are generally considered to be electron-donating groups through inductive effects and hyperconjugation. numberanalytics.comwikipedia.orglumenlearning.com When positioned on an aromatic ring, they can activate the ring towards electrophilic substitution, particularly at the ortho and para positions. numberanalytics.comwikipedia.orglumenlearning.comlibretexts.org In the context of this compound, the 2-methyl group would likely increase the electron density of the phenyl ring compared to unsubstituted Hph. This increased electron density could potentially influence reactions involving the aromatic ring, although such reactions are less common under standard peptide synthesis conditions than reactions at the α-carbon or side-chain heteroatoms (which are absent in Hph).
Steric Effects: The methyl group at the ortho position is in close proximity to the methylene (B1212753) group (-CH2-) connecting the phenyl ring to the α-carbon of the amino acid. This introduces steric bulk near the chiral center. Steric effects arise from the spatial arrangement of atoms and can influence molecular conformation and reactivity by hindering the approach of reagents or altering transition state energies. cdnsciencepub.comwikipedia.org
The steric bulk of the 2-methyl group in this compound could potentially:
Influence Coupling Efficiency: The steric hindrance near the α-carbon might slightly impede the approach of the incoming activated amino acid during peptide bond formation, potentially requiring optimized coupling conditions (e.g., stronger coupling reagents or longer reaction times) compared to less sterically hindered amino acids.
Affect Racemization: Steric bulk near the chiral center can influence the stability of the planar enolate or oxazolone intermediates involved in racemization. Depending on how the methyl group affects the transition state for α-hydrogen abstraction and reprotonation, it could potentially either increase or decrease the propensity for racemization under specific coupling conditions.
Impact Side-Chain Reactivity: While the phenyl ring of Hph is relatively unreactive under standard peptide synthesis conditions, the presence of the ortho-methyl group could subtly influence any potential side reactions involving the aromatic ring by altering electron density and steric accessibility.
Advanced Analytical Characterization of Fmoc Hph 2 Me Oh and Its Derivatives
Chromatographic Techniques for Purity Profiling and Quantitative Analysis
Chromatographic methods are indispensable for assessing the purity of Fmoc-Hph(2-Me)-OH and quantifying its presence in various samples. These techniques enable the separation of the target compound from impurities, isomers, and reaction byproducts.
High-Performance Liquid Chromatography (HPLC) for Compound Characterization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity profiling and quantitative analysis of this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For Fmoc-protected amino acids, reversed-phase HPLC is commonly used due to the hydrophobic nature conferred by the Fmoc group wikipedia.org.
For this compound (CAS 1260612-11-0), a reported purity is 95% as a lyophilized powder cusabio.com. While specific chromatograms for this compound were not extensively detailed in the search results, general methods for Fmoc-amino acids involve using octadecylsilane (B103800) (C18) columns with gradient elution systems. google.comconicet.gov.arjapsonline.com. Mobile phases typically consist of mixtures of water or aqueous buffers (often containing a small percentage of trifluoroacetic acid) and organic solvents like acetonitrile (B52724) or methanol (B129727) google.comconicet.gov.arresearchgate.net. UV detection is commonly employed, leveraging the strong absorbance of the Fmoc chromophore, particularly around 220 nm and 266 nm google.comjapsonline.comtec5usa.com.
Quantitative analysis using HPLC involves comparing the peak area of this compound to a calibration curve generated from known concentrations of a reference standard. This is essential for accurate weighing and incorporation of the amino acid into peptides during synthesis.
Application of Pre-Column Derivatization in Amino Acid Analysis
While this compound already possesses a chromophore due to the Fmoc group, pre-column derivatization is a widely used technique in general amino acid analysis, particularly for detecting primary and secondary amino acids that lack intrinsic UV activity or fluorescence wikipedia.orgconicet.gov.arjapsonline.comresearchgate.net. The Fmoc group itself can be introduced via reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), effectively acting as a derivatizing agent for the alpha-amine group wikipedia.org.
In the context of analyzing the amino acid composition of peptides containing Hph(2-Me) after hydrolysis, pre-column derivatization of the liberated amino acid would be necessary if the analytical method relies on detection principles that require a chromophore or fluorophore. Reagents like o-phthaldialdehyde (OPA) for primary amines and Fmoc-Cl for both primary and secondary amines are commonly used for this purpose before HPLC analysis japsonline.comresearchgate.netinnovareacademics.in. The resulting derivatives are then separated and detected, often by UV or fluorescence spectroscopy depending on the derivative conicet.gov.ar. This approach allows for the quantitative determination of individual amino acids within a hydrolyzed peptide sample.
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques provide valuable information about the chemical structure of this compound and are crucial for monitoring chemical reactions involving the compound, such as Fmoc deprotection.
UV-Vis Spectroscopy for Real-Time Fmoc Deprotection Tracking
UV-Vis spectroscopy is a powerful tool for real-time monitoring of the Fmoc deprotection step, particularly in SPPS tec5usa.comthieme-connect.de. The Fmoc group exhibits strong absorbance in the UV region, notably around 266 nm and 300 nm chromforum.org. Upon treatment with a base, such as piperidine (B6355638), the Fmoc group is cleaved via a β-elimination mechanism, releasing dibenzofulvene and the free amine wikipedia.orgmostwiedzy.pl. Dibenzofulvene then rapidly reacts with the base (e.g., piperidine) to form a highly UV-absorbing adduct, typically absorbing strongly around 300-320 nm tec5usa.comthieme-connect.demostwiedzy.pl.
By continuously monitoring the absorbance at this wavelength, the progress and completion of the Fmoc deprotection reaction can be tracked in real-time tec5usa.comthieme-connect.deualberta.ca. The increase in absorbance corresponds to the release and subsequent reaction of dibenzofulvene. This allows for optimization of deprotection times and verification that the alpha-amine is free for the next coupling step in peptide synthesis. Automated peptide synthesizers often utilize in-line UV monitors for this purpose tec5usa.comthieme-connect.de.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Process Control
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the chemical structure of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and the types of chemical bonds present in the molecule.
For this compound, ¹H NMR would show characteristic signals for the protons of the fluorene (B118485) group, the homophenylalanine backbone (including the methyl group at the 2-position of the phenyl ring and the methylene (B1212753) groups in the homophenylalanine side chain), and the carboxyl and amine protons (though the latter may exchange with solvent) chemicalbook.combeilstein-journals.org. The chemical shifts, splitting patterns, and integration of these signals provide unambiguous confirmation of the compound's structure.
Similarly, ¹³C NMR provides signals corresponding to each unique carbon atom in the molecule, offering further structural verification beilstein-journals.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to correlate signals and assign them to specific protons and carbons within the molecule, providing a more complete understanding of the connectivity and spatial arrangement rsc.org.
Mass Spectrometry (MS) for Molecular Identity and Peptide Sequence Verification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and its derivatives, providing crucial information for confirming molecular identity. Coupled with chromatographic separation techniques like HPLC (LC-MS), it can also be used to analyze complex mixtures and identify individual components.
For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques nih.gov. MS provides a signal for the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), allowing for precise determination of its molecular mass. The theoretical molecular weight of this compound (C₂₆H₂₅NO₄, CAS 1260612-11-0) is approximately 415.5 g/mol . For Fmoc-D-Hph(2-Me)-OH (C₂₆H₂₅NO₄, CID 72208738), the molecular weight is listed as 415.5 g/mol nih.gov.
Tandem Mass Spectrometry (MS/MS) can be used for structural confirmation and, in the case of peptides containing Hph(2-Me), for peptide sequence verification nih.gov. By fragmenting the parent ion and analyzing the resulting fragment ions, information about the amino acid sequence and the presence of modified residues like Hph(2-Me) can be obtained. Fragmentation patterns are characteristic of the amino acid sequence and can be used to confirm the identity and arrangement of amino acids within a peptide chain. This is particularly valuable in peptide synthesis to verify the correct incorporation of each amino acid.
In-Process Monitoring and Quality Control Methodologies
The synthesis and application of protected unusual amino acids like this compound necessitate rigorous in-process monitoring and comprehensive quality control to ensure product identity, purity, and suitability for downstream applications, particularly in peptide synthesis. Methodologies employed leverage the chemical properties of the Fmoc group and the amino acid structure to track reaction progress and assess final product quality.
Key analytical techniques are routinely applied throughout the synthetic route and upon completion. These methods provide critical data for decision-making during synthesis and for certifying the quality of the isolated compound.
In-Process Monitoring:
During the synthesis of this compound, several analytical techniques can be utilized to monitor reaction progress and intermediate quality.
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique often used for initial monitoring of reaction completion, particularly for coupling or deprotection steps in solution phase synthesis. Different solvent systems are employed to achieve separation based on polarity changes between reactants, products, and byproducts. Visualization can be achieved using UV light (due to the Fmoc chromophore) or chemical stains.
UV Spectroscopy: The Fmoc group exhibits strong absorbance in the UV region, typically around 260-310 nm. wikipedia.org This property is particularly useful in solid-phase synthesis for monitoring the Fmoc deprotection step. The release of the dibenzofulvene byproduct upon Fmoc removal can be quantified spectrophotometrically, providing a measure of the extent of deprotection. wikipedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress, assessing the formation of desired products, and detecting the presence of impurities or unreacted starting materials. chempep.comsigmaaldrich.comgoogle.com By analyzing samples taken at different time points, the consumption of starting material and the formation of product can be tracked. Reverse-phase HPLC methods are commonly developed for Fmoc-amino acids and their derivatives, often utilizing UV detection based on the Fmoc chromophore. vulcanchem.comlookchem.com
Mass Spectrometry (MS): Coupling MS with techniques like HPLC (LC-MS) provides definitive identification of reaction intermediates and products based on their molecular weight. chempep.com This is invaluable for confirming the structure at various stages and identifying unexpected byproducts. MALDI-MS is noted as a method for monitoring solid-phase peptide synthesis by analyzing cleaved resin beads. chempep.com
Quality Control Methodologies:
Upon completion of the synthesis and purification of this compound, a suite of analytical tests is performed to ensure the quality of the final product batch.
HPLC Purity Analysis: HPLC is the primary method for determining the purity of the final product. sigmaaldrich.comchemscene.comcusabio.comwatanabechem.co.jp A well-developed HPLC method can separate the target compound from residual starting materials, reagents, and synthetic byproducts. The purity is typically expressed as a percentage based on the peak area of the desired product in the chromatogram. Purity specifications of >95% or 98% are commonly expected for such derivatives. sigmaaldrich.comchemscene.comcusabio.com
Table 1: Representative HPLC Purity Data for this compound (Illustrative)
| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| QC-2025-001 | 8.5 | 99.1 | >99.0 |
| QC-2025-002 | 8.6 | 98.7 | 98.7 |
| QC-2025-003 | 8.5 | 99.3 | >99.0 |
Mass Spectrometry (MS): High-resolution MS is used to confirm the molecular weight of this compound, providing essential data for verifying the compound's identity. This technique can also help identify trace impurities by their characteristic mass fragments. chempep.comlookchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the structural integrity of this compound. vulcanchem.comlookchem.comrsc.org Analysis of the chemical shifts, splitting patterns, and integration of signals provides detailed information about the compound's molecular structure and confirms the presence of the Fmoc group, the homophenylalanine backbone, and the methyl substituent on the phenyl ring.
Optical Rotation: As this compound is a chiral compound (assuming a specific stereoisomer, e.g., D or L), measuring its specific optical rotation is essential to confirm its enantiomeric purity and stereochemical identity. vulcanchem.comlookchem.comrsc.org This measurement is typically performed at a specific temperature and wavelength (e.g., [α]D²⁵).
Melting Point: For solid this compound, determining the melting point provides a physical characteristic that can be used to assess purity and consistency between batches. lookchem.com A sharp melting point range is indicative of a pure crystalline compound.
Elemental Analysis: Elemental analysis (CHN analysis) can be performed to confirm the empirical formula (C₂₆H₂₅NO₄) by determining the percentage of carbon, hydrogen, and nitrogen in the sample. lookchem.com
Water Content: Techniques like Karl Fischer titration are used to determine the water content, as moisture can affect the stability and reactivity of the compound, particularly in peptide synthesis.
Amino Acid Analysis: While less common for a single protected amino acid derivative, in some contexts, hydrolysis followed by amino acid analysis could confirm the presence of the homophenylalanine core.
These in-process monitoring and quality control methodologies collectively ensure that this compound meets the required standards for purity, identity, and quality, making it suitable for its intended applications in chemical synthesis.
Future Directions and Emerging Research Avenues for Fmoc Hph 2 Me Oh
Exploration of Novel and Greener Synthetic Pathways for Homophenylalanine Analogs
The synthesis of homophenylalanine and its analogs is a critical area of research, as these compounds are valuable building blocks for various bioactive molecules. nbinno.com Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Current chemical synthesis methods for L-homophenylalanine can be complex, costly, and generate significant environmental pollution. nih.gov In contrast, biocatalytic methods are emerging as a more sustainable alternative. nih.gov The development of enzymatic and chemoenzymatic strategies for the synthesis of homophenylalanine analogs, including N-methylated versions like Hph(2-Me)-OH, is a promising avenue. These methods often offer high enantioselectivity and milder reaction conditions. Over the past decade, L-homophenylalanine has been extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitors. nih.gov
Key areas for future exploration in the synthesis of homophenylalanine analogs include:
Biocatalysis: Utilizing enzymes like transaminases and engineered enzymes to produce enantiomerically pure homophenylalanine and its derivatives. nih.gov
Green Chemistry in Solid-Phase Peptide Synthesis (SPPS): The widely used Fmoc-SPPS method is considered more environmentally friendly than the older Boc-SPPS. semanticscholar.org However, there are ongoing efforts to make SPPS even greener by reducing solvent consumption and using less hazardous reagents. peptide.comresearchgate.net Research into greener Fmoc removal protocols, for instance, using NaOH in a mixture of 2-MeTHF and MeOH, is underway. researchgate.net The development of water-based SPPS is also a significant area of interest, although the low solubility of many Fmoc-protected amino acids in water remains a challenge. semanticscholar.orgresearchgate.net
Novel Protecting Groups: The development of new Nα-amino protecting groups that are more compatible with aqueous media could revolutionize SPPS. semanticscholar.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability for the production of amino acid derivatives.
A comparison of potential synthetic strategies for homophenylalanine analogs is presented in Table 1.
| Synthetic Strategy | Advantages | Challenges | Potential for Fmoc-Hph(2-Me)-OH |
| Traditional Chemical Synthesis | Well-established, versatile for various analogs. | Often involves harsh reagents, multiple steps, and can be costly and environmentally unfriendly. nih.gov | Current primary method for synthesis. |
| Biocatalysis/Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and substrate specificity can be limiting. | High potential for greener synthesis of the Hph(2-Me)-OH core. |
| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic methods. | Requires careful integration of chemical and biological steps. | A promising route for efficient and stereoselective synthesis. |
| Greener SPPS Protocols | Reduced use of hazardous solvents and reagents. peptide.comresearchgate.net | Compatibility of all reagents and resins with green solvents needs to be ensured. semanticscholar.orgresearchgate.net | Direct application in the synthesis of peptides containing this compound. |
Table 1: Comparison of Synthetic Strategies for Homophenylalanine Analogs
Expansion of Applications in the Development of Advanced Peptide-Based Materials
Fmoc-protected amino acids are well-known for their ability to self-assemble into various nanostructures, such as hydrogels. nih.gov The incorporation of this compound into peptides could lead to the development of novel biomaterials with unique properties. The N-methylation of amino acids can enhance the stability and bioavailability of peptides, as well as improve cell permeability and interactions with hydrophobic targets. mdpi.com
Future research in this area could focus on:
Self-Assembling Peptides: Investigating the self-assembly properties of peptides containing this compound to form nanofibers, hydrogels, and other supramolecular structures. These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov
Bioactive Surfaces: Creating surfaces coated with peptides incorporating this compound to modulate cell adhesion, proliferation, and differentiation. For example, adhesive antimicrobial peptides have been designed for direct one-step surface coating. nih.gov
Stimuli-Responsive Materials: Designing peptide-based materials that respond to changes in their environment, such as pH, temperature, or the presence of specific enzymes.
The properties of peptide-based materials can be tailored by the specific amino acid sequence. The inclusion of unnatural amino acids like Hph(2-Me)-OH can significantly expand the range of accessible material properties.
Computational Design and Prediction of Peptide Properties Incorporating this compound
Computational modeling and machine learning are becoming indispensable tools in peptide science. nih.govsciencedaily.comeurekalert.org These approaches can accelerate the design and optimization of peptides with desired properties, reducing the need for extensive and costly experimental screening.
Emerging research avenues in this domain include:
Predictive Modeling: Developing machine learning algorithms to predict the properties of peptides incorporating this compound, such as their bioactivity, stability, and propensity for self-assembly. nih.gov Recently, a machine learning model named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood of successful peptide synthesis based on its amino acid sequence. nih.govresearchgate.net
De Novo Peptide Design: Employing generative models to design novel peptide sequences with specific functionalities that incorporate unnatural amino acids like this compound. nih.gov
Table 2 outlines some of the computational tools and their potential applications in the study of peptides containing this compound.
| Computational Tool | Application | Relevance to this compound |
| Molecular Dynamics (MD) Simulations | Predicting peptide conformation and dynamics. nih.gov | Understanding the structural impact of incorporating the bulky, N-methylated Hph(2-Me)-OH residue. |
| Machine Learning (e.g., PepSySco) | Predicting synthesis success and peptide properties. nih.govresearchgate.net | Assessing the feasibility of synthesizing peptides containing this compound and predicting their potential bioactivity. |
| Generative AI Models (e.g., PepINVENT) | De novo design of novel peptides with desired properties. nih.gov | Designing new peptide therapeutics or materials that leverage the unique properties of this compound. |
| Quantum Mechanics (QM) Calculations | Determining electronic properties and reactivity. | Understanding the electronic effects of the 2-methyl group on the phenyl ring and its influence on peptide interactions. |
Table 2: Computational Tools for Peptide Design and Property Prediction
Integration into High-Throughput Discovery Platforms for Bioactive Peptides
High-throughput screening (HTS) platforms are essential for the rapid discovery of new bioactive peptides. The integration of unnatural amino acids like this compound into these platforms can significantly expand the chemical space available for discovery.
Future directions in this area involve:
Combinatorial Peptide Libraries: Synthesizing large combinatorial libraries of peptides that include this compound to screen for novel drug candidates. The inclusion of non-natural amino acids can generate enormous conformational and functional diversity. nih.gov
Automated Peptide Synthesis: Utilizing automated platforms for the rapid and efficient synthesis of peptide libraries containing unnatural amino acids. openaccessjournals.comopenaccessjournals.com
Advanced Screening Technologies: Employing novel screening technologies, such as fiber-optic array scanning, to screen massive libraries of synthetic polymers, including peptides, at an unprecedented rate. nih.gov
Genetic Code Reprogramming: Using techniques like genetic code reprogramming to incorporate unnatural amino acids into peptides and proteins displayed on phage or other platforms for screening. u-tokyo.ac.jp
The development of robust and efficient methods for incorporating this compound into high-throughput discovery workflows will be crucial for unlocking its full potential in the development of new therapeutics and research tools.
Q & A
What are the optimal conditions for synthesizing Fmoc-Hph(2-Me)-OH using solid-phase peptide synthesis (SPPS)?
This compound is typically synthesized via SPPS with Fmoc chemistry. Key steps include:
- Coupling : Use 2-4 equivalents of this compound activated with coupling agents like HBTU/HOBt or DIC/Oxyma in DMF. Reaction times of 30–60 minutes at room temperature ensure >99% coupling efficiency .
- Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group. Monitor completeness via Kaiser test or UV monitoring at 301 nm .
- Side-Chain Protection : Ensure the 2-methyl group on the homophenylalanine (Hph) residue remains stable under acidic cleavage conditions (e.g., TFA cocktails) .
How can researchers characterize the enantiomeric purity of this compound?
Enantiomeric purity is critical for peptide bioactivity. Methodological approaches include:
- Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane:isopropanol (80:20) and 0.1% TFA. Retention times for D- and L-enantiomers should differ by ≥1.5 minutes .
- Circular Dichroism (CD) : Compare spectral profiles with reference standards. A purity ≥99.8% is required for reproducible biological assays .
What solvent systems are recommended for dissolving this compound in peptide synthesis?
Solubility varies with substitution patterns:
- In vitro : Prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 7.4). For SPPS, dissolve in DMF at 0.1–0.3 M .
- Problematic cases : If precipitation occurs, add 1–5% acetic acid or 0.1% TFA to improve solubility .
How should researchers handle contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent purity, temperature, or substituent effects. To resolve:
Systematic testing : Compare solubility in DMSO, DMF, and acetonitrile at 25°C vs. 40°C.
UV-Vis spectroscopy : Measure absorbance at 280 nm to quantify dissolved material .
Cross-validate : Use NMR (e.g., ¹H in DMSO-d₆) to confirm dissolution without degradation .
What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and coupling steps .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
How can stereochemical integrity be maintained during this compound incorporation into peptides?
- Avoid racemization : Use low-base conditions (e.g., DIEA instead of NMM) and keep coupling temperatures <25°C .
- Monitor via LC-MS : Detect racemization by observing split peaks in chromatograms or mass shifts corresponding to diastereomers .
What analytical methods are suitable for quantifying this compound in complex mixtures?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 minutes). Retention time ~12 minutes .
- Mass spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~450–500 m/z depending on substitution) .
How does the 2-methyl substitution on Hph influence peptide secondary structure?
- Steric effects : The methyl group restricts side-chain rotation, favoring α-helix or β-sheet formation. Validate via:
What strategies mitigate side reactions during this compound incorporation?
- O-alkylation prevention : Use HOBt instead of HOAt to minimize imide formation.
- Aggregation control : Add 0.1 M EDTA to chelate metal ions that promote oxidation .
How can researchers validate batch-to-batch consistency of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
